molecular formula C10H12IN B12852074 (S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12852074
M. Wt: 273.11 g/mol
InChI Key: NSSZNDWBWPNYEB-JTQLQIEISA-N
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Description

(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes an iodine atom attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene derivative followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthalene ring. The subsequent amination can be achieved using ammonia or an amine source under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding tetrahydronaphthalen-1-amine.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce tetrahydronaphthalen-1-amine.

Scientific Research Applications

(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of iodine.

    5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a chlorine atom instead of iodine.

Uniqueness

(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of the iodine atom, which imparts distinct chemical and biological properties. The stereochemistry of the compound can significantly influence its reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(1S)-5-iodo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12IN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1

InChI Key

NSSZNDWBWPNYEB-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)I)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)I)N

Origin of Product

United States

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